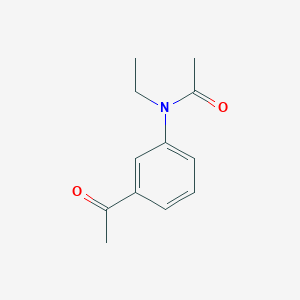

n-(3-Acetylphenyl)-n-ethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

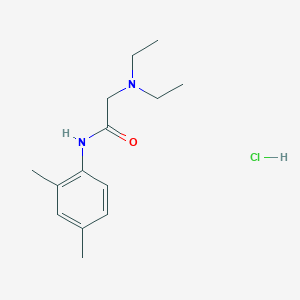

Synthesis Analysis The synthesis of related compounds often involves multi-step reactions including acetylation, ethylation, and condensation processes. For instance, Gong Fenga (2007) detailed the synthesis of a related compound, highlighting improvements in reduction, acetylation, and ethylation methods, resulting in high yields and purity over 99% by HPLC (Gong Fenga, 2007). Similarly, the synthesis of N-acetyl α,β-unsaturated γ-lactam derivatives provides a model for creating complex structures through multi-component reactions (Sakineh Asghari, M. Tajbakhsh, V. Taghipour, 2008).

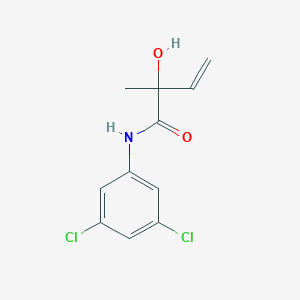

Molecular Structure Analysis Structural analysis often employs techniques like X-ray diffraction and NMR spectroscopy. A study by G. Sharma et al. (2018) on a similar compound described the crystallization in the orthorhombic system, demonstrating the molecule's complex geometry and intermolecular interactions, such as hydrogen bonds (G. Sharma et al., 2018).

Chemical Reactions and Properties Chemical reactions and properties of similar compounds can be diverse, including acetylation and ethylation as key steps in synthesis. Studies also delve into the reactivity under various conditions and the effects of different substituents on the molecule's behavior (Deepali B Magadum, G. Yadav, 2018).

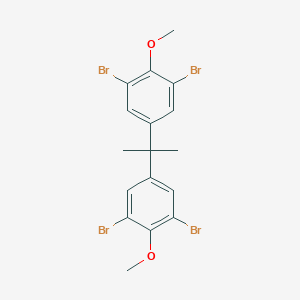

Physical Properties Analysis Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding a compound's behavior in different environments. Research into related compounds focuses on these aspects to predict and optimize the compound's applications in various fields.

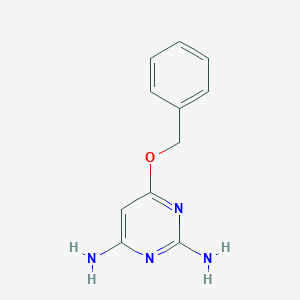

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for application in synthesis and drug design. The study on the synthesis, structure, and bio-assay of related compounds illustrates the importance of understanding these properties for developing potential pharmaceutical applications (V. Devi, P. Awasthi, 2022).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Detoxifying Properties

Research on related compounds such as N-acetylcysteine (NAC) has shown promise in a variety of therapeutic areas due to its antioxidant properties, ability to modulate glutamatergic, neurotropic, and inflammatory pathways, and as a detoxifying agent. It has been used in clinical practice for several disorders, including acetaminophen overdose, by acting as a precursor for glutathione synthesis, which is crucial for detoxifying harmful substances in the liver. NAC's therapeutic potential extends to psychiatric disorders, where it has shown promising results in the treatment of conditions like addiction, compulsive disorders, and schizophrenia (Samuni et al., 2013; Dean et al., 2011).

Role in Managing Psychiatric Disorders

N-acetylcysteine has been explored for its utility in psychiatric contexts, particularly for its ability to influence neurotransmitter systems and inflammatory processes, which are often implicated in psychiatric conditions. Studies suggest NAC could be beneficial in treating disorders like bipolar disorder and schizophrenia, potentially due to its effects on neuroinflammation and oxidative stress pathways (Dean et al., 2011).

Treatment of Neurological Disorders

Further research indicates N-acetylcysteine's potential in neurology, particularly for neuroprotective effects in conditions such as Parkinson's and Alzheimer's disease. This is based on its antioxidative activity, ability to modulate glutamatergic transmission, and influence on neurotrophic factors, highlighting a broad spectrum of action that could be applicable to various neurological pathologies (Minarini et al., 2017).

Modulation of Inflammatory and Antioxidant Pathways

NAC's mechanisms, particularly in relation to its anti-inflammatory and antioxidant capacities, suggest it may have wider applications in managing conditions associated with oxidative stress and inflammation. Its role in replenishing glutathione levels and modulating inflammatory cytokines presents a potential avenue for research into treatments for chronic diseases and conditions characterized by oxidative damage and inflammatory processes (Rushworth & Megson, 2014).

Potential for Broader Clinical Applications

The therapeutic applications of NAC and its derivatives, such as N-acetylcysteine amide (NACA), are still being explored, with studies highlighting its potential beyond just a mucolytic or antidote for acetaminophen poisoning. The improved bioavailability and membrane permeability of derivatives like NACA may help in overcoming some of the limitations of NAC, particularly in crossing the blood-brain barrier, which could expand its use in treating neurological disorders and other conditions where enhanced antioxidant capacity is beneficial (Sunitha et al., 2013).

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-N-ethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-13(10(3)15)12-7-5-6-11(8-12)9(2)14/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHSUNANTLODHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C(=O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(3-Acetylphenyl)-n-ethylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenz[a,c]anthracene](/img/structure/B33276.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)